![molecular formula C19H20F3N3O4S2 B4951414 (5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B4951414.png)
(5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodiazole ring, an oxazolidinone ring, and a trifluoromethanesulfonyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and oxazolidinone precursors. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Fluoranthene: A polycyclic aromatic hydrocarbon.
Benzo[ghi]perylene: Another polycyclic aromatic compound.
Uniqueness
(5E)-5-{2-[(2E)-1,3-Diethyl-5-trifluoromethanesulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]ethylidene}-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one: stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5E)-5-[(2E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S2/c1-4-23-13-8-7-12(31(27,28)19(20,21)22)11-14(13)24(5-2)16(23)10-9-15-17(26)25(6-3)18(30)29-15/h7-11H,4-6H2,1-3H3/b15-9+,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASAEFNWLFOBS-KAVGSWPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(C1=CC=C3C(=O)N(C(=S)O3)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)N(/C1=C/C=C/3\C(=O)N(C(=S)O3)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4951337.png)
![2-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4951342.png)
![N-[2-[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B4951360.png)
![2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4951366.png)
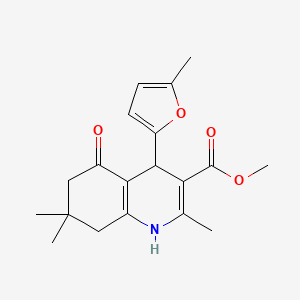
![2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4951372.png)
![Methyl 3-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]piperidine-1-carbonyl]benzoate](/img/structure/B4951375.png)
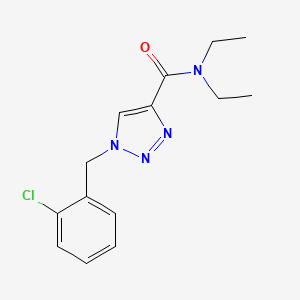
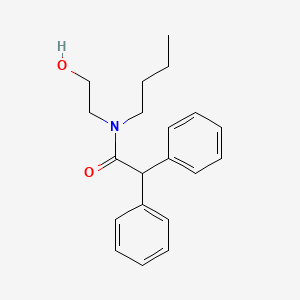
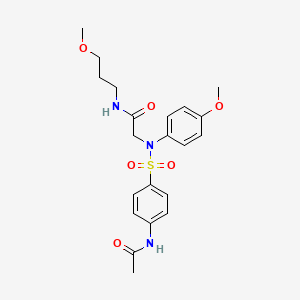
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4951400.png)
![1-cyclohexyl-2-(2,6-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4951401.png)
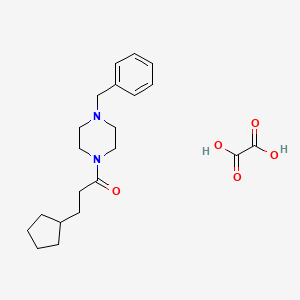
![methyl N-[(2,4-dinitrophenyl)carbonyl]valinate](/img/structure/B4951422.png)
